
2,3-dinor-11beta-Prostaglandin F2alpha
Description
Position Within Prostaglandin Metabolic Cascades
2,3-Dinor-11β-Prostaglandin F2α occupies a distinctive position within the complex network of prostaglandin metabolic cascades, functioning as a downstream product of prostaglandin degradation pathways. The compound represents the most abundant metabolic product of prostaglandins released by activated mast cells, establishing its critical role in inflammatory and immune response mechanisms. Within the broader context of eicosanoid metabolism, this compound is formed through the sequential action of multiple enzymatic systems that collectively orchestrate the breakdown of primary prostaglandins into more water-soluble metabolites suitable for urinary excretion.
The metabolic pathway leading to 2,3-Dinor-11β-Prostaglandin F2α formation begins with the initial synthesis of prostaglandins from arachidonic acid through the cyclooxygenase pathway. Prostaglandin synthesis is initiated by the enzyme phospholipase A2, which cleaves arachidonic acid from phospholipid membranes, making it available for subsequent enzymatic modifications. The freed arachidonic acid undergoes cyclooxygenase-mediated conversion to prostaglandin H2, which serves as the common precursor for all primary prostaglandins including prostaglandin F2α, prostaglandin E2, and prostaglandin D2.
The degradation of these primary prostaglandins involves multiple enzymatic steps that ultimately lead to the formation of dinor-metabolites. The enzyme 15-hydroxyprostaglandin dehydrogenase plays a crucial role in the initial inactivation of prostaglandins by oxidizing the hydroxyl group at carbon-15, rendering them biologically inactive. This oxidation step is followed by the action of 15-oxo-prostaglandin delta-13 reductase, which further modifies the prostaglandin structure. The resulting metabolites then undergo beta-oxidation, a process that systematically shortens the fatty acid chain through successive removal of two-carbon units.
Enzymatic Step | Enzyme | Primary Function | Location |
---|---|---|---|
Initial Inactivation | 15-Hydroxyprostaglandin Dehydrogenase | Oxidation at C-15 | Ubiquitous |
Secondary Reduction | 15-Oxo-prostaglandin Delta-13 Reductase | Reduction of double bond | Kidney, Liver |
Beta-Oxidation | Acyl-CoA Oxidase | Chain shortening | Peroxisomes |
Final Processing | Beta-Ketothiolase | Two-carbon removal | Peroxisomes |
The peroxisomal beta-oxidation pathway represents the primary route for prostaglandin chain shortening in mammalian systems. Research has demonstrated that isolated rat liver peroxisomes can effectively metabolize prostaglandin F2α and prostaglandin E2 to tetranor-metabolites, with dinor-metabolites representing intermediate products in this degradation sequence. The peroxisomal system differs significantly from mitochondrial beta-oxidation in several key aspects, including its independence from carnitine transport systems and its coupling to hydrogen peroxide formation rather than adenosine triphosphate synthesis.
Studies using radiolabeled prostaglandins have revealed that peroxisomal beta-oxidation is not as tightly coupled as mitochondrial fatty acid oxidation, leading to the accumulation of intermediate metabolites including the dinor-compounds. This loose coupling allows for the detection and quantification of specific metabolites like 2,3-Dinor-11β-Prostaglandin F2α, which would otherwise be rapidly processed to shorter chain products. The accumulation of these intermediate metabolites provides valuable biochemical markers for assessing prostaglandin metabolism and identifying pathological states associated with altered eicosanoid processing.
The formation of 2,3-Dinor-11β-Prostaglandin F2α also involves specific considerations related to stereochemistry and positional isomerism. The compound can be derived from multiple prostaglandin precursors, including prostaglandin D2, which undergoes enzymatic conversion to 11β-prostaglandin F2α before subsequent beta-oxidation. Research has shown that when radiolabeled prostaglandin D2 is administered to normal monkeys and humans, 2,3-Dinor-11β-Prostaglandin F2α represents approximately 1% and 4% of the infused dose, respectively, highlighting species-specific differences in metabolic processing.
Historical Context of Beta-Oxidation Metabolite Discovery
The discovery and characterization of 2,3-Dinor-11β-Prostaglandin F2α as a beta-oxidation metabolite emerged from decades of research into prostaglandin metabolism and cellular degradation pathways. The historical development of this field began in the early 20th century with the initial identification of prostaglandin-like activities in biological fluids, but the specific understanding of prostaglandin metabolites did not develop until sophisticated analytical techniques became available in the latter half of the century.
The foundational work on prostaglandin identification began in 1930 when Kurzrock and Lieb observed that human seminal fluid could cause either stimulation or relaxation of isolated human uterine strips. This seminal observation led to the naming of prostaglandins by Ulf von Euler in 1935, who initially believed these compounds originated from the prostate gland. However, it was not until the 1960s that systematic research into prostaglandin structure and metabolism truly began, largely due to collaborative efforts between researchers at the Karolinska Institute and The Upjohn Company.
The development of prostaglandin research accelerated dramatically during the 1960s and 1970s, with the number of published papers increasing from five by 1963 to approximately 63 by 1965, eventually reaching a publication rate of two papers per day. This explosion of research activity was facilitated by advances in chemical synthesis techniques, particularly the Corey synthesis method developed at Harvard University, which enabled the production of sufficient quantities of prostaglandins for detailed metabolic studies.
Early investigations into prostaglandin metabolism focused primarily on the identification of major degradation products and the enzymatic systems responsible for their formation. Research in the 1970s and 1980s established that prostaglandins undergo rapid metabolic inactivation through multiple pathways, with beta-oxidation representing a major route for the elimination of these bioactive compounds. The discovery that peroxisomes, rather than mitochondria, were the primary site of prostaglandin beta-oxidation represented a significant breakthrough in understanding cellular metabolism of these compounds.
Historical Milestone | Year | Research Group | Key Finding |
---|---|---|---|
Prostaglandin Activity Discovery | 1930 | Kurzrock and Lieb | Seminal fluid effects on uterine tissue |
Prostaglandin Naming | 1935 | Ulf von Euler | Initial compound isolation and nomenclature |
Structural Characterization | 1960s | Karolinska/Upjohn | Chemical structure determination |
Metabolic Pathway Identification | 1970s-1980s | Various Groups | Beta-oxidation pathway discovery |
Peroxisomal Role Recognition | 1980s | Rat Liver Studies | Peroxisome-specific degradation |
The specific identification of dinor-metabolites as intermediate products of prostaglandin beta-oxidation emerged from studies conducted in the 1980s using isolated peroxisomal preparations. These investigations revealed that peroxisomal beta-oxidation of prostaglandins was not as tightly coupled as mitochondrial fatty acid oxidation, leading to the accumulation of intermediate metabolites that could be isolated and characterized. The discovery that these dinor-metabolites accumulated in detectable quantities provided researchers with new tools for studying prostaglandin metabolism in vivo.
The clinical significance of prostaglandin metabolites became apparent through studies of patients with inherited metabolic disorders. Research involving patients with Zellweger syndrome, a congenital disorder characterized by the absence of intact peroxisomes, provided crucial evidence for the importance of peroxisomal beta-oxidation in prostaglandin metabolism. When radiolabeled prostaglandin F2α was administered to a Zellweger patient and healthy controls, the patient was found to excrete prostaglandin metabolites considerably less polar than those of control subjects, with the major urinary metabolite being an omega-oxidized C20-prostaglandin rather than the normal tetranor (C16) prostaglandin found in healthy individuals.
These clinical studies established that peroxisomal beta-oxidation is of major importance for in vivo chain shortening of prostaglandins, providing definitive evidence for the role of peroxisomes in prostaglandin catabolism. The identification of specific metabolites like 2,3-Dinor-11β-Prostaglandin F2α in clinical samples further validated the physiological relevance of these degradation pathways and opened new avenues for using prostaglandin metabolites as biomarkers for various disease states.
Propriétés
IUPAC Name |
(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h5-6,10-11,13-17,19-21H,2-4,7-9,12H2,1H3,(H,22,23)/b6-5-,11-10+/t13-,14+,15+,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKLJIUIJUVJNR-KSJYGFEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Prostaglandin D2 as the Precursor
2,3-Dinor-11β-PGF2α originates from the enzymatic degradation of PGD2, a lipid mediator released by mast cells during activation. PGD2 is synthesized from arachidonic acid via cyclooxygenase (COX-1/COX-2) and hematopoietic prostaglandin D synthase (H-PGDS). Following release, PGD2 undergoes rapid metabolic processing:
-
Initial Oxidation : PGD2 is oxidized to 11β-PGF2α via prostaglandin 11-ketoreductase.
-
Beta-Oxidation : The 11β-PGF2α undergoes beta-oxidation in peroxisomes, shortening the carbon chain by two methyl groups (dinor) to form 2,3-dinor-11β-PGF2α.
-
Excretion : The metabolite is excreted into urine, where it stabilizes for detection.
Table 1: Enzymatic Steps in 2,3-Dinor-11β-PGF2α Biosynthesis
Chemical Synthesis Approaches
Challenges in Direct Synthesis
Direct chemical synthesis of 2,3-dinor-11β-PGF2α is complicated by its stereochemistry and labile functional groups. However, methodologies for analogous prostaglandins provide insights:
Biomimetic Synthesis
Mimicking biosynthetic pathways offers an alternative:
-
Start with arachidonic acid and enzymatically convert it to PGD2 using recombinant COX-2 and H-PGDS.
-
Chemically or enzymatically reduce PGD2 to 11β-PGF2α.
-
Subject 11β-PGF2α to controlled beta-oxidation in vitro using peroxisomal extracts.
Enzymatic Preparation from Biological Samples
Urine Collection and Preprocessing
Clinical protocols from ARUP Labs and Mayo Clinic outline steps for isolating 2,3-dinor-11β-PGF2α from urine:
-
Patient Preparation : Discontinue NSAIDs and aspirin for 72 hours to avoid COX inhibition.
-
24-Hour Urine Collection : Collect ≥300 mL urine, refrigerate during collection, and stabilize with creatinine normalization.
-
Solid-Phase Extraction (SPE) : Use C18 cartridges to concentrate the metabolite, followed by elution with methanol.
Table 2: Optimization Parameters for Urine-Based Preparation
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Collection Volume | ≥300 mL | Reduces sampling error |
Storage Temperature | 2–8°C | Prevents degradation |
NSAID Cessation | 72 hours | Eliminates COX inhibition |
Analytical Validation Techniques
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Mayo Clinic Laboratories employ LC-MS/MS for quantitative analysis:
-
Internal Standard : Deuterated d9-2,3-dinor-11β-PGF2α corrects for matrix effects.
-
Chromatography : Reverse-phase C18 column (2.1 × 100 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile).
-
Detection : MRM transitions m/z 353→309 for the metabolite and m/z 362→318 for the internal standard.
Method Performance
Factors Influencing Preparation Efficiency
Impact of COX Inhibitors
Aspirin and NSAIDs reduce prostaglandin synthesis, lowering urinary 2,3-dinor-11β-PGF2α levels. For accurate preparation, a 72-hour washout period is mandatory.
Analyse Des Réactions Chimiques
Degradation and Excretion
2,3-dinor-11β-PGF2α is a terminal metabolite with no further enzymatic modifications. Its stability in urine makes it preferable for clinical assays compared to unstable precursors like PGD2 . Degradation pathways include:
- Non-enzymatic hydrolysis : PGD2 derivatives are prone to hydrolysis in aqueous environments, forming J-ring metabolites .
- Renal clearance : Excreted unchanged in urine, with levels normalized to creatinine for clinical measurement .
Isomerization and Epimerization
The 11β-configuration distinguishes this metabolite from other prostaglandins:
- Epimerization : The 11β-hydroxy group arises from stereospecific reduction of PGD2 by prostaglandin-F synthase, ensuring structural specificity .
- Stability : The 11β-epimer is more stable than α-configurations, contributing to its utility as a biomarker .
Analytical Methods for Detection
Quantification relies on advanced mass spectrometry:
Pharmacological Modulation
Synthesis is influenced by COX inhibitors:
- Aspirin/NSAIDs : Reduce precursor availability by inhibiting COX-1/COX-2, decreasing urinary 2,3-dinor-11β-PGF2α levels. Discontinuation for 72 hours (NSAIDs) or 2 weeks (aspirin) is required prior to testing .
- Glucocorticoids : Indirectly suppress mast cell activation, lowering metabolite production .
Stability Under Physiological Conditions
Applications De Recherche Scientifique
Clinical Diagnostics
Mast Cell Activation Disorders
2,3-Dinor-11β-PGF2α serves as a biomarker for diagnosing conditions associated with mast cell activation. It is particularly useful in screening for systemic mastocytosis (SM), a condition characterized by the accumulation of mast cells in tissues. Elevated levels of urinary 2,3-dinor-11β-PGF2α are indicative of SM and can be detected through random or 24-hour urine collections. The normal reference value for urinary 2,3-dinor-11β-PGF2α is typically less than 1802 pg/mg creatinine .
Diagnostic Testing
The sensitivity for detecting systemic mastocytosis increases significantly when urinary 2,3-dinor-11β-PGF2α is combined with other urinary markers such as leukotriene E4 and N-methylhistamine. Studies have shown that this combination can achieve a sensitivity of up to 90% for SM detection .
Test Type | Sensitivity | Markers Used |
---|---|---|
Random Urine | 90% | 2,3-dinor-11β-PGF2α, Leukotriene E4, N-methylhistamine |
24-Hour Urine | 90% | Same as above |
Research Applications
Biomarker for Inflammation
Research has demonstrated that elevated levels of 2,3-dinor-11β-PGF2α can be associated with various inflammatory conditions. For instance, during episodes of anaphylaxis or aspirin-induced asthma, levels of this metabolite rise significantly but return to baseline shortly after the event . This characteristic makes it useful for monitoring acute inflammatory responses.
Understanding Mast Cell Behavior
In studies focused on understanding the behavior of mast cells in different pathological contexts, urinary measurements of 2,3-dinor-11β-PGF2α have been employed to assess mast cell activation levels. Elevated concentrations have been observed in patients with conditions like MCAS and other allergic responses .
Case Studies
Several case studies illustrate the utility of 2,3-dinor-11β-PGF2α in clinical settings:
-
Case Study 1: Systemic Mastocytosis Diagnosis
A patient suspected of having systemic mastocytosis presented with elevated urinary levels of 2,3-dinor-11β-PGF2α at 6525 pg/mg creatinine (normal <5205). The combination of this result with other markers confirmed the diagnosis . -
Case Study 2: Monitoring Anaphylaxis
In another instance, a patient experiencing anaphylaxis showed a significant spike in urinary 2,3-dinor-11β-PGF2α levels during the event. This finding was crucial for understanding the patient's response to treatment and the dynamics of mast cell degranulation during acute allergic reactions .
Mécanisme D'action
The mechanism of action of (Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparaison Avec Des Composés Similaires
Key Observations :
- 2,3-Dinor-11β-PGF2α is shorter than its parent PGD2 due to β-oxidation, reducing its carbon chain from 20 to 16.
- Unlike PGE2 and PGF2α, which retain receptor activity, 2,3-dinor-11β-PGF2α is primarily a non-active metabolite .
Receptor Interactions and Physiological Roles
Key Observations :
- PGE2 and PGF2α directly activate EP/FP receptors, mediating smooth muscle contraction and inflammation. In contrast, 2,3-dinor-11β-PGF2α is a diagnostic tool rather than a therapeutic target .
- PGE2 can be converted to PGF2α via 9-ketoreductase , suggesting overlapping metabolic pathways that may influence biomarker interpretation .
Clinical Utility as Biomarkers
Key Observations :
- While 2,3-dinor-11β-PGF2α is sensitive for mast cell activation, its lack of specificity necessitates complementary tests (e.g., serum tryptase) .
- PGF2α metabolites like 15-keto-PGF2α are more specific to acute inflammatory responses .
Research Findings and Implications
This conversion may indirectly elevate 2,3-dinor-11β-PGF2α levels in urine, complicating biomarker interpretation in urinary disorders .
Asthma: Elevated 2,3-dinor-11β-PGF2α in asthma correlates with PGD2 overproduction, highlighting its role in airway inflammation .
Activité Biologique
2,3-Dinor-11beta-Prostaglandin F2alpha (2,3 BPG) is a significant metabolite derived from the prostaglandin D2 (PGD2) pathway. It plays a crucial role in various biological processes, particularly in the context of mast cell activation and inflammation. This article explores the biological activity of 2,3 BPG, its implications in clinical diagnostics, and its relevance in various pathological conditions.
Chemical Structure and Metabolism
2,3 BPG is an arachidonic acid derivative and is primarily formed through the metabolism of PGD2. Upon mast cell activation, PGD2 is released and subsequently metabolized to 2,3 BPG. This compound is notable for its stability compared to its parent compound PGD2, which is rapidly metabolized in vivo. The metabolic pathway can be summarized as follows:
Biological Activity
The biological activity of 2,3 BPG is primarily linked to its role as a biomarker for mast cell activation disorders. Elevated levels of 2,3 BPG are observed in conditions such as systemic mastocytosis (SM) and mast cell activation syndrome (MCAS).
Role in Mast Cell Activation
- Mast Cell Disorders : Elevated urinary levels of 2,3 BPG are utilized as a screening tool for systemic mastocytosis. When combined with other markers such as urinary leukotriene E4 and N-methylhistamine, the sensitivity for detecting SM can reach up to 90% .
- Clinical Case Studies : A case study reported a patient with recurrent idiopathic anaphylaxis who exhibited significantly elevated levels of urinary 2,3 BPG alongside other mast cell mediators .
Diagnostic Utility
The measurement of 2,3 BPG in urine serves as an important diagnostic tool:
- Screening for Systemic Mastocytosis : The presence of elevated 2,3 BPG levels aids in diagnosing systemic mastocytosis and differentiating it from other conditions that may present with similar symptoms .
- Non-specific Elevation : It is important to note that elevated levels are not exclusive to systemic mast cell disease; they may also be found in patients with angioedema or other inflammatory conditions .
Condition | Urinary 2,3 BPG Levels | Comments |
---|---|---|
Systemic Mastocytosis | Elevated | High sensitivity when combined with other markers |
Angioedema | Potentially elevated | Non-specific elevation |
Myeloproliferative Diseases | Possible elevation | Requires differential diagnosis |
The biological effects of 2,3 BPG are mediated through its interaction with specific receptors:
Research Findings
Recent studies have highlighted the importance of prostaglandins like 11β-PGF2α and their metabolites in various physiological and pathological contexts:
- Inflammation and Cancer : Prostaglandins are implicated in cancer progression; for instance, elevated levels correlate with poor outcomes in breast cancer due to their role in promoting tumor growth via FP receptor signaling .
- Muscle Growth : Prostaglandins have also been noted for their role in muscle cell growth, suggesting potential therapeutic avenues for muscle-wasting diseases .
Q & A
Basic: What methodologies are recommended for quantifying 2,3-dinor-11beta-PGF2α in biological samples?
Answer:
Quantification typically employs competitive ELISA (detection range: 9.88–800 pg/mL) or liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards (e.g., iPF2α-VI-d11) to ensure precision . Urine samples require normalization to creatinine (cutoff: <1,802 pg/mg creatinine for systemic mastocytosis exclusion) . Plasma preparation involves EDTA anticoagulation, centrifugation (180 × g for 10 minutes), and storage at -80°C with antioxidants (e.g., butylated hydroxytoluene) to prevent oxidation .
Basic: What is the role of 2,3-dinor-11beta-PGF2α as a biomarker in oxidative stress and inflammatory diseases?
Answer:
This metabolite is generated via non-enzymatic, free radical-mediated peroxidation of arachidonic acid, making it a marker of oxidative stress . Elevated levels are observed in asthma, mastocytosis, and angioedema, though specificity is limited due to overlaps with myeloproliferative disorders and urticaria . Its production may counteract COX-2 inhibitor efficacy by bypassing enzymatic pathways .
Advanced: How can researchers address non-specific elevation of 2,3-dinor-11beta-PGF2α in diverse pathologies?
Answer:
Multi-analyte panels (e.g., prostaglandin D2, heparin) improve diagnostic specificity for mast cell disorders . Confounding factors (e.g., renal function, sample handling) must be controlled. For example, urine creatinine normalization is critical to avoid false positives . Longitudinal studies with baseline measurements can distinguish transient elevations from chronic oxidative stress .
Advanced: What experimental design considerations are critical when studying its impact on COX-2 inhibitor efficacy?
Answer:
- In vitro models : Use COX-2-deficient cell lines to isolate non-enzymatic pathways .
- Clinical cohorts : Stratify patients by oxidative stress markers (e.g., 8-iso-PGF2α) and monitor inhibitor response .
- Controls : Include samples with stable arachidonic acid levels and exclude NSAID users to avoid interference .
Basic: What sample preparation protocols optimize 2,3-dinor-11beta-PGF2α analysis?
Answer:
- Urine : Centrifuge at 1,300 × g for 25 minutes, aliquot, and freeze at -20°C .
- Plasma : Collect in EDTA tubes, centrifuge within 4 hours, and add antioxidants (e.g., BHT) .
- Storage : Avoid repeated freeze-thaw cycles; use lyophilized standards for calibration .
Advanced: How do discrepancies in reported levels between studies affect data interpretation?
Answer:
Variability arises from:
- Methodological differences : ELISA vs. LC-MS sensitivity thresholds .
- Population heterogeneity : Genetic polymorphisms in arachidonic acid metabolism .
- Standardization : Use reference materials (e.g., Cayman Chemical standards) and report recovery rates for cross-study validation .
Basic: What are the implications of 2,3-dinor-11beta-PGF2α in systemic mastocytosis research?
Answer:
It is a PDG2 metabolite included in NCCN guidelines for mastocytosis diagnosis, though its lack of specificity necessitates complementary tests (e.g., tryptase, KIT D816V mutation) . Elevated levels correlate with symptom burden but are absent in 20–30% of cases, highlighting disease heterogeneity .
Advanced: What are the challenges in correlating levels with clinical outcomes in systemic mastocytosis?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.